molecular formula C9H12N4O2 B7461514 4-(4-Methoxypyrimidin-2-yl)piperazin-2-one

4-(4-Methoxypyrimidin-2-yl)piperazin-2-one

Cat. No. B7461514
M. Wt: 208.22 g/mol
InChI Key: JQQBQQGEYPOHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxypyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPP, and it has a molecular formula of C10H14N4O2. MPP is a pyrimidine derivative that has a piperazine ring attached to it.

Mechanism of Action

The mechanism of action of MPP is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase. MPP has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various fungal and bacterial strains. Additionally, MPP has been shown to induce apoptosis in cancer cells. MPP has also been studied for its potential use as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using MPP in lab experiments is its potential use as a neuroprotective agent. Additionally, MPP has been shown to inhibit the growth of various fungal and bacterial strains. However, one limitation of using MPP in lab experiments is its limited solubility in water.

Future Directions

There are several future directions for the study of MPP. One area of research could be the investigation of MPP's potential use as a neuroprotective agent. Additionally, the development of more efficient synthesis methods for MPP could be explored. Furthermore, the investigation of MPP's potential use in cancer treatment could be further studied.

Synthesis Methods

The synthesis of MPP involves the reaction of 2-amino-4-methoxypyrimidine with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with piperazine to form MPP. The overall yield of this reaction is approximately 70%.

Scientific Research Applications

MPP has potential applications in various fields of scientific research. It has been found to have significant antifungal and antibacterial properties. It has also been investigated for its potential use in cancer treatment. MPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MPP has been studied for its potential use as a neuroprotective agent.

properties

IUPAC Name

4-(4-methoxypyrimidin-2-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-15-8-2-3-11-9(12-8)13-5-4-10-7(14)6-13/h2-3H,4-6H2,1H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQBQQGEYPOHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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